Product packaging for 19-Nor-7a-methyltestosterone(Cat. No.:)

19-Nor-7a-methyltestosterone

Cat. No.: B14120466
M. Wt: 288.4 g/mol
InChI Key: YSGQGNQWBLYHPE-XOGXAEGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nor-7a-methyltestosterone, more commonly known as Trestolone or MENT, is a potent synthetic androgen and anabolic steroid investigated for its potential in male hormonal contraception and androgen replacement therapy . As an agonist of the androgen receptor (AR), it exhibits a high anabolic-to-androgenic ratio because it is not a substrate for 5α-reductase, meaning its potency is not amplified in tissues like the prostate gland . Its primary research value stems from its dual mechanism of action: it potently suppresses the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), leading to a reversible suppression of spermatogenesis, while its strong androgenic activity maintains secondary sexual characteristics and lean body mass . Clinical studies have demonstrated that MENT effectively maintains sexual behavior and mood in hypogonadal men, performing comparably to testosterone enanthate . Beyond its androgenic properties, Trestolone also acts as a potent agonist of the progesterone receptor, which contributes to its strong antigonadotropic effects . Although it can be aromatized to 7α-methylestradiol, its estrogenic activity is considered weak, which is a significant point of investigation in long-term studies . For research purposes, it is typically administered via subcutaneous implant, while its prodrug, Trestolone acetate, has been formulated for intramuscular injection . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B14120466 19-Nor-7a-methyltestosterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11?,14-,15+,16-,17?,18+,19-/m0/s1

InChI Key

YSGQGNQWBLYHPE-XOGXAEGHSA-N

Isomeric SMILES

CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 19 nor 7a Methyltestosterone

Classic and Contemporary Synthesis Routes

The creation of 19-Nor-7a-methyltestosterone relies on foundational steroid chemistry reactions, followed by specific modifications to introduce the key functional groups that define its structure and activity.

Birch Reduction and Related 19-Nor Steroid Preparations

The synthesis of 19-norsteroids, which lack the angular methyl group at the C-10 position, was historically and fundamentally advanced by the Birch reduction. scispace.comnih.gov This reaction is a cornerstone in steroid synthesis, providing a reliable method to convert aromatic A-ring steroids, such as estradiol (B170435) or its ethers, into the corresponding 19-nor analogues. scispace.comtandfonline.com The process typically involves the reduction of an estradiol 3-methyl ether with an alkali metal (like sodium or lithium) in liquid ammonia, in the presence of an alcohol as a proton source. tandfonline.com Subsequent acid hydrolysis of the resulting enol ether intermediate yields the α,β-unsaturated ketone characteristic of the 19-nortestosterone backbone. tandfonline.com

While highly effective, a significant challenge in syntheses employing the Birch reduction has been the removal of residual estrogenic starting material from the final 19-nor product. oregonstate.edu The development of this method was crucial, as it provided the initial and often sole pathway to 19-norprogestins and the first generation of oral contraceptives. scispace.com

Conjugate Methylcuprate Addition Approaches

The defining 7α-methyl group of MENT is typically introduced via a conjugate addition reaction to a steroidal 4,6-dien-3-one precursor. Organocopper reagents, such as lithium dimethylcuprate (Me₂CuLi), are highly effective for this transformation. studfile.netscribd.com This reaction is a 1,6-conjugate addition (a Homo-Michael addition), where the nucleophilic methyl group adds to the C-7 position of the extended π-system of the 4,6-diene. scispace.com

An alternative and widely used method involves the copper(I)-catalyzed addition of a methyl Grignard reagent (MeMgX) to the 4,6-dien-3-one system. scispace.comresearchgate.net For example, the synthesis can start from 17β,19-dihydroxyandrosta-4,6-dien-3-one 17,19-diacetate. researchgate.net The copper-catalyzed conjugate addition of methylmagnesium iodide, followed by hydrolysis, yields the 7α-methylated product. researchgate.net Optimization of these reaction conditions is critical to maximize the yield of the desired 7α-isomer and minimize the formation of the 7β-epimer. researchgate.net

Preparation of Specific Isomers and Derivatives

The primary isomer formed alongside 7α-methyl-19-nortestosterone during the conjugate addition is the 7β-methyl epimer. city.ac.uk The ratio of these isomers is highly dependent on the reaction conditions. The 7β-methyl isomer is often considered an undesirable by-product and must be separated. researchgate.netgoogle.com

Furthermore, various derivatives can be prepared from MENT or its precursors. A notable example is 7α,17α-dimethyl-19-nortestosterone (Mibolerone), which features an additional methyl group at the C17α position. wikipedia.orgfrontiersin.org This modification is achieved through standard alkylation of the 17-keto group, a common strategy to alter the pharmacological profile of a steroid. Another related derivative is Dimethandrolone (7α,11β-dimethyl-19-nortestosterone), which includes an additional methyl group at the 11β position. wikipedia.org

Stereochemical Considerations in Synthesis

The biological activity of steroids is exquisitely sensitive to their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance.

7-Methyl Epimer Formation and Separation Strategies

The conjugate addition of a methyl group to the steroidal 4,6-dien-3-one system is the critical stereochemistry-determining step. The reaction typically produces a mixture of the 7α- and 7β-methyl epimers. oup.com The approach of the nucleophile is directed by the steric environment of the steroid nucleus. Attack from the less-hindered α-face is generally favored, leading to the 7α-methyl isomer as the major product. scispace.com

However, achieving high stereoselectivity can be challenging, and the separation of the resulting epimers has historically been difficult, often requiring preparative high-performance liquid chromatography (HPLC). city.ac.uk More recent advancements have led to optimized reaction and work-up procedures that significantly improve the outcome. For instance, a process involving selective crystallization has been developed that can yield 7α-methyl-19-nortestosterone with a 7α to 7β isomer ratio as high as 99:1, which is a substantial improvement for large-scale production. google.com

MethodKey ReagentsOutcome/Separation Strategy7α:7β RatioReference
Conjugate AdditionMethylcuprateDifficult separation of epimers.Variable city.ac.uk
Copper-Catalyzed Grignard AdditionMeMgI, Cu(I) catalystRemoval of the 7β-adduct after a subsequent oxidation step.Not specified researchgate.net
Optimized Conjugate AdditionNot specifiedPreparative HPLC.Not specified oup.com
Optimized Conjugate Addition & CrystallizationNot specifiedSelective crystallization of the desired 7α-isomer.99:1 google.com

Implications of C17 Alkylation

The introduction of an alkyl group, most commonly a methyl or ethyl group, at the C17α position is a well-established chemical modification in steroid chemistry. wikipedia.orgmdpi.com The primary purpose of 17α-alkylation is to hinder the metabolic oxidation of the 17β-hydroxyl group by the liver. researchgate.net This steric hindrance reduces first-pass hepatic metabolism, thereby increasing the oral bioavailability of the steroid. wikipedia.orgresearchgate.net

Derivatization Strategies for Research Applications

In the realm of steroidal drug development and research, derivatization serves as a critical tool to modify the physicochemical properties of a parent compound. For this compound, also known as Trestolone (B1663297) or MENT, these modifications are essential for optimizing its potential use in experimental and clinical research settings. Strategies are primarily aimed at altering its absorption, distribution, metabolism, and excretion (ADME) profile to achieve a desired therapeutic window and duration of action.

Esterification for Modulating Biological Half-Life in Experimental Models

A primary challenge with the parent this compound molecule is its short biological half-life. Research in male subjects has shown that following a single intravenous administration, unesterified trestolone has a terminal half-life of approximately 40 minutes. nih.gov This rapid clearance makes it impractical for applications requiring sustained androgenic action without frequent administration.

To overcome this limitation, a common and effective derivatization strategy is the esterification of the 17β-hydroxyl group. This chemical modification converts the steroid into a prodrug. The resulting ester is more lipophilic (fat-soluble) than the parent alcohol. When administered, typically via intramuscular or subcutaneous injection, the ester forms a depot in the muscle tissue or subcutaneous fat. From this depot, the compound is slowly released into the bloodstream, where endogenous enzymes called esterases cleave the ester bond, liberating the active trestolone molecule over an extended period. nih.govwikipedia.org

The primary ester of trestolone developed for research is Trestolone Acetate (B1210297) (MENT acetate). wikipedia.orgdrugbank.com The addition of the acetate ester at the C17β position enhances its lipid solubility, thereby prolonging its half-life and enabling effective intramuscular administration.

Experimental studies in animal models have validated this approach. In one key study using cynomolgus monkeys, continuous subcutaneous infusion of equimolar concentrations of trestolone and trestolone acetate resulted in comparable steady-state serum levels of trestolone. nih.gov This finding indicated that trestolone acetate is efficiently and rapidly converted to the active trestolone molecule in circulation, confirming its role as a viable prodrug for extending the compound's duration of action. nih.gov

The principle of modulating half-life through esterification is well-established in steroid research, with extensive data from analogous compounds like testosterone (B1683101) and other 19-nortestosterone derivatives such as nandrolone (B1676933) and trenbolone. The length of the attached ester chain directly correlates with the half-life; longer and more complex esters generally result in a longer duration of release. researchgate.net This relationship provides a predictable framework for designing derivatives with specific pharmacokinetic profiles for experimental models.

The following tables illustrate the effect of esterification on the half-life of related steroid compounds, providing a clear rationale for the use of trestolone acetate in research models requiring sustained androgen exposure.

Table 1: Comparison of Half-Lives for Testosterone and its Esters

CompoundEster ChainTypical Half-Life
Testosterone (unesterified)None< 24 hours
Testosterone AcetateShort~33 hours researchgate.net
Testosterone EnanthateMedium~4-5 days wikipedia.org
Testosterone UndecanoateLongUp to 36 days

This table demonstrates the direct correlation between ester chain length and the extension of biological half-life for testosterone.

Table 2: Half-Life of Esterified 19-Nortestosterone Derivatives

CompoundEster ChainTypical Half-Life
Trenbolone AcetateShort1-2 days researchgate.net
Trenbolone HexahydrobenzylcarbonateLong~8 days researchgate.net
Trenbolone EnanthateLong~11 days researchgate.net

This table shows how different esters dramatically alter the half-life of trenbolone, a potent 19-nortestosterone derivative, in a manner analogous to the intended function of trestolone acetate.

Molecular and Cellular Mechanisms of Action of 19 nor 7a Methyltestosterone

Androgen Receptor Interaction and Binding Dynamics

Comparative Binding Affinities with Endogenous Androgens

19-Nor-7a-methyltestosterone, also known as MENT or trestolone (B1663297), exhibits a high binding affinity for the androgen receptor (AR). nih.govwikipedia.org This affinity is notably greater than that of the primary endogenous androgen, testosterone (B1683101). nih.gov The addition of a 7α-methyl group to the 19-nortestosterone structure significantly enhances its ability to bind to the AR. bioscientifica.comresearchgate.net In comparative studies, MENT has demonstrated a higher affinity for the AR than testosterone and even dihydrotestosterone (B1667394) (DHT), the most potent natural androgen. nih.govtandfonline.com The increased binding affinity of MENT is a primary contributor to its high androgenic potency. nih.gov

It has been observed that the stereochemistry of the methyl group at the 7α-position is crucial; a 7β-methyl substitution results in a significant, approximately 8-fold, decrease in binding affinity compared to the 7α-methyl derivative. researchgate.net This highlights the specific structural requirements for optimal interaction with the androgen receptor.

Table 1: Comparative Androgen Receptor (AR) Binding Affinities

CompoundRelative Binding Affinity (Compared to Testosterone)
This compound (MENT) Higher
Testosterone (T) Reference
Dihydrotestosterone (DHT) Higher than T
19-Nortestosterone (19-NT) Lower than T

This table provides a qualitative comparison based on available research findings.

Potency in Androgen Receptor-Dependent Reporter Gene Expression

In vitro studies utilizing androgen receptor-dependent reporter gene assays consistently demonstrate the high potency of this compound. In these assays, MENT is a more potent activator of AR-mediated gene transcription than both testosterone and dihydrotestosterone. nih.govnih.gov One study found MENT to be approximately ten times more potent than testosterone and DHT in activating AR-driven gene expression. nih.gov Another study using AR CALUX cells, which contain a human androgen receptor and a luciferase reporter gene, showed that MENT acts as an even more potent AR activator than DHT, with an EC50 of 78 pM and a relative transactivation activity of 121% compared to DHT. oup.com

The specificity of this androgenic response has been confirmed by its inhibition with the antiandrogen, hydroxyflutamide. nih.gov These findings from reporter gene assays correlate well with the high binding affinity of MENT for the androgen receptor, indicating that its potent biological activity is directly mediated through the AR signaling pathway. nih.gov

Table 2: Potency in AR-Dependent Reporter Gene Assays

CompoundRelative Potency (Compared to DHT)EC50 Value
This compound (MENT) More Potent78 pM
Dihydrotestosterone (DHT) Reference (100%)0.13 nM
Testosterone (T) Less Potent0.66 nM
19-Nortestosterone (19-NT) Less Potent than MENT and DHT-

Data compiled from studies using AR CALUX and other reporter cell lines. nih.govoup.com

Enzymatic Transformations and Resistance Profiles

Mechanisms of 5α-Reductase Resistance

A key characteristic of this compound is its resistance to 5α-reductase. researchgate.netresearchgate.net This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT), in tissues such as the prostate. medscape.comkjsm.orgnih.gov The presence of the 7α-methyl group on the MENT molecule sterically hinders the action of 5α-reductase, preventing its reduction. researchgate.net

This resistance to 5α-reduction is significant because it means that the androgenic potency of MENT is not amplified in tissues that express high levels of 5α-reductase. nih.gov In contrast to testosterone, where much of its androgenic effect in the prostate is due to its conversion to DHT, the activity of MENT in these tissues is not dependent on this metabolic conversion. nih.gov This was demonstrated in studies where a 5α-reductase inhibitor significantly suppressed the activity of testosterone in the prostate and seminal vesicles but had no effect on the activity of MENT. nih.gov The 5α-reduced metabolite of MENT, if formed, shows low binding affinity to the AR and is only slightly stimulatory. researchgate.net

Characterization of Aromatase Substrate Activity

This compound is a substrate for the enzyme aromatase (cytochrome P450 aromatase), which converts androgens into estrogens. bioscientifica.comresearchgate.netresearchgate.net The aromatized metabolite of MENT is 7α-methyl-estradiol. bioscientifica.com In vitro studies using human placental microsomes have confirmed the aromatization of MENT. scribd.com

The rate of aromatization of MENT appears to be less than that of testosterone. One study examining the metabolism of various androgens by human recombinant aromatase found that after 30 minutes of incubation, a significant portion of testosterone was metabolized, while a larger percentage of MENT remained. oup.com Specifically, the rank order of metabolism by aromatase was testosterone being more readily metabolized than MENT. oup.com Despite this, the resulting metabolite, 7α-methyl-estradiol, is a potent estrogen, capable of activating both estrogen receptor α (ERα) and ERβ with an efficiency similar to natural estradiol (B170435). researchgate.net It is important to note that while the 7α-methyl group does not prevent aromatization, other structural modifications, such as a 17α-ethynyl group, can inhibit this enzymatic conversion. hormonebalance.org

Gene Expression Modulation in Specific Cell Lines

The potent androgenic activity of this compound (referred to as methyltestosterone (B1676486) or MeT in some studies) leads to significant modulation of gene expression in androgen-sensitive prostate cancer cell lines, such as LNCaP. nih.gov Studies have shown that treatment with this compound induces a robust androgenic response, regulating a wide array of genes and pathways in a manner analogous to, but quantitatively greater than, DHT. nih.gov

In LNCaP cells, MENT treatment leads to the differential expression of numerous genes. aacrjournals.org Gene set enrichment analysis has revealed that MENT potently regulates pathways associated with DNA repair and replication. scispace.com For instance, heatmaps of RNA-sequencing data show clear changes in the expression of androgen-regulated genes involved in these processes following treatment. scispace.com Furthermore, chromatin immunoprecipitation sequencing (ChIP-seq) has demonstrated that MENT treatment leads to AR binding to chromatin regions associated with genes involved in DNA replication and repair, such as BARD1, MCM6, LMNB1, and ATM. scispace.com

Paradoxically, while activating AR, potent androgens like MENT can inhibit the growth of prostate cancer cells. nih.gov This growth inhibition is associated with the downregulation of DNA methyltransferases, leading to global DNA hypomethylation. nih.gov These epigenetic changes can result in the dysregulation of transposable elements, including the upregulation of endogenous retrovirus (ERV) transcripts. This, in turn, can trigger a "viral mimicry" response, characterized by the activation of IFN signaling and an increase in the immunogenicity of the cancer cells. nih.gov This highlights a complex and potent modulation of gene expression by this compound that extends beyond simple androgenic effects.

Interaction with Other Steroid Receptors (e.g., Estrogen Receptor, Progesterone (B1679170) Receptor)

The pharmacological profile of this compound, also known as Trestolone or MENT, extends beyond its primary interaction with the androgen receptor (AR) to include significant interactions with the progesterone receptor (PR) and a more complex relationship with the estrogen receptor (ER).

Interaction with the Progesterone Receptor

This compound demonstrates notable progestational activity. Research has shown that it binds to the progesterone receptor and can effectively activate it.

Research Findings:

Binding Affinity: The binding affinity of this compound to the PR has been found to be comparable to that of endogenous progesterone. nih.gov This strong affinity underlies its significant progestogenic effects.

Transcriptional Activation: In transactivation assays, this compound is an efficient activator of PR-mediated gene expression. nih.govscispace.com Studies have demonstrated that it is as effective as progesterone in activating reporter genes via the PR. nih.govscispace.com

In Vivo Activity: The progestational activity of this compound has been confirmed in animal models. In the McPhail bioassay, which measures endometrial changes in rabbits, its activity was comparable to that of progesterone. nih.govnih.gov

Interaction with the Estrogen Receptor

The interaction of this compound with the estrogen receptor is indirect and multifaceted. The compound itself has a very low affinity for the ER, but its metabolic conversion can lead to potent estrogenic activity.

Research Findings:

Receptor Binding: Direct binding studies reveal that this compound has a significantly lower affinity for the estrogen receptor compared to estradiol. nih.gov One study quantified this difference, showing that its binding affinity was approximately 3,500-fold lower than that of estradiol (E2). nih.gov The relative binding affinity (RBA) for both ERα and ERβ is less than 1% of that of E2. nih.gov

Uterotropic and Antiestrogenic Effects: Despite its low ER binding affinity, this compound can induce a dose-dependent increase in uterine weight in animal models, an effect known as uterotropism. nih.gov However, this activity is about 200 times lower than that of estradiol. nih.gov This uterotropic action appears to be mediated through the androgen receptor, as it can be blocked by the antiandrogen flutamide. nih.gov Furthermore, this compound has demonstrated antiestrogenic effects, such as inhibiting the E2-induced cornification of vaginal epithelium and the synthesis of uterine progesterone receptors. nih.gov These antiestrogenic actions were also blocked by flutamide, indicating they are mediated via the androgen receptor rather than direct ER antagonism. nih.gov

Aromatized Metabolite Activity: A key aspect of its estrogenic potential lies in its aromatization to 7α-methyl-estradiol (7α-methyl-E2). nih.govscispace.com This metabolite is a potent estrogen that activates gene transcription through both estrogen receptor subtypes, ERα and ERβ, with an efficiency similar to that of natural estradiol. nih.govscispace.com

Data on Receptor Interaction

The following table summarizes the key findings regarding the interaction of this compound and its metabolite with steroid receptors based on published research.

CompoundReceptorInteraction TypeKey FindingsCitations
This compound (MENT) Progesterone Receptor (PR)AgonistBinding affinity is comparable to progesterone. nih.gov As efficient as progesterone in activating PR-mediated gene transcription. nih.govscispace.com nih.govnih.govscispace.com
This compound (MENT) Estrogen Receptor (ER)Very Weak Agonist / Indirect ActionBinding affinity is ~3,500-fold lower than estradiol. nih.gov Relative binding affinity is <1% of estradiol for ERα and ERβ. nih.gov nih.govnih.gov
7α-methyl-estradiol (Metabolite of MENT) Estrogen Receptor (ERα and ERβ)Potent AgonistPotent estrogenic activity via both ER subtypes with efficiency similar to natural estradiol. nih.govscispace.com nih.govscispace.com

Comparative Pharmacological Characterization in in Vitro and Non Human in Vivo Models

Androgen Receptor Binding Affinities Across Species and Tissues

In vitro studies have consistently demonstrated that 19-Nor-7α-methyltestosterone exhibits a high binding affinity for the androgen receptor (AR), surpassing that of the endogenous androgen, testosterone (B1683101). researchgate.netsmolecule.com Research indicates its relative binding affinity to the AR is approximately three to four times higher than that of testosterone. researchgate.net This heightened affinity is a primary contributor to its significant potency. nih.gov A good correlation has been observed between this high binding affinity and its in vitro bioactivity in transient transfection assays. researchgate.netnih.gov

Studies using various cell lines, including HeLa cells transfected with the human androgen receptor and CV-1 cells, have confirmed the potent androgenic response induced by 19-Nor-7α-methyltestosterone. researchgate.netnih.govresearchgate.net In these assays, it was found to be more potent than dihydrotestosterone (B1667394) (DHT), 19-nortestosterone, and testosterone. researchgate.netnih.gov The specificity of this androgenic action was confirmed by its inhibition with the antiandrogen hydroxyflutamide. researchgate.netnih.gov While binding affinity is a key determinant of its in vivo bioactivity, other factors such as absorption, metabolism, and binding to serum proteins also play a role. researchgate.netnih.gov

Table 1: Relative Androgen Receptor Binding Affinity

Compound Relative Binding Affinity vs. Testosterone
19-Nor-7α-methyltestosterone (MENT) 3-4 times higher researchgate.net
Dihydrotestosterone (DHT) Higher nih.gov
19-Nortestosterone (Nandrolone) Higher nih.gov
5α-dihydro-19-nortestosterone Lower than 19-Nortestosterone nih.gov

Differential Biological Activity in Animal Models and Cell Lines

Androgenic Activity Profile in Non-Human Tissues (e.g., Prostate, Seminal Vesicles)

In animal models, specifically in castrated rats, 19-Nor-7α-methyltestosterone has demonstrated potent androgenic effects. researchgate.net Its relative potency in stimulating the prostate and seminal vesicles is three to five times higher than that of testosterone. researchgate.net This effect is dose-dependent. researchgate.net

A key characteristic of 19-Nor-7α-methyltestosterone is that its biological activity is not amplified in male reproductive tissues in the same way as testosterone. nih.gov This is because, unlike testosterone which is converted to the more potent dihydrotestosterone (DHT) in tissues like the prostate, 19-Nor-7α-methyltestosterone is not a substrate for 5α-reductase. wikipedia.orgresearchgate.net The 7α-methyl group hinders this enzymatic conversion. researchgate.net This resistance to 5α-reduction means its androgenic potency is not locally increased in these target tissues. researchgate.netnih.gov Studies using a 5α-reductase inhibitor confirmed the importance of this enzyme in the differential action of testosterone and 19-Nor-7α-methyltestosterone on the prostate. nih.gov

In a study on LPB-Tag transgenic mice, a model for prostate cancer, 19-Nor-7α-methyltestosterone was found to be more potent than testosterone in maintaining or stimulating the weight of the prostate and seminal vesicles at an equivalent dose. nih.gov

Modulation of Steroid-Converting Enzyme Activity in Biological Systems

A defining feature of 19-Nor-7α-methyltestosterone is its resistance to 5α-reductase. wikipedia.orgresearchgate.netbioscientifica.comresearchgate.net The addition of a 7α-methyl group to the 19-nortestosterone structure effectively prevents its 5α-reduction. researchgate.netbioscientifica.com This is significant because in tissues with high 5α-reductase activity, such as the prostate, testosterone is converted to the more potent androgen DHT, amplifying its effect. researchgate.netnih.gov Conversely, 19-nortestosterone's 5α-reduced metabolite has a lower affinity for the androgen receptor, decreasing its androgenic potency. researchgate.net Since 19-Nor-7α-methyltestosterone is not 5α-reduced, its potency is not diminished in this way. researchgate.net In vitro metabolism studies with rat liver, prostate, and epididymis confirmed that the prostate and epididymis did not perceptibly metabolize 19-Nor-7α-methyltestosterone. oup.com

Table 3: Interaction of 19-Nor-7α-methyltestosterone with Steroid-Converting Enzymes

Enzyme Interaction Outcome
5α-reductase Resistant to conversion wikipedia.orgresearchgate.netbioscientifica.comresearchgate.net Androgenic activity is not amplified in tissues like the prostate. nih.gov
Aromatase Substrate for conversion wikipedia.orgnih.govnih.gov Metabolized to the active estrogen 7α-methylestradiol. wikipedia.orgnih.gov

Metabolic Pathways and Biotransformation Studies Excluding Human Clinical Data

Phase I Metabolic Reactions in Experimental Models

Phase I metabolism of 19-Nor-7a-methyltestosterone primarily involves oxidative and reductive reactions that modify its core structure. These transformations are critical in determining the compound's activity and clearance.

Oxidative Biotransformations (e.g., Hydroxylations at C16)

In vitro studies using rat liver homogenates have identified oxidative metabolism as a key pathway for this compound. nih.gov One of the metabolites formed is 7a-methyl-3-oxo-estr-4-ene-16,17ß-diol, indicating that hydroxylation can occur at the C16 position. nih.gov Another oxidative metabolite identified is 7a-methyl-estr-4-ene-3,17-dione, which results from the oxidation of the 17ß-hydroxyl group. nih.gov Furthermore, this compound can be a substrate for the aromatase enzyme, leading to the formation of the estrogenic metabolite 7a-methylestradiol. wikipedia.orgnih.govnih.gov This process of aromatization has been demonstrated in vitro using human placental microsomes. nih.gov

Reductive Biotransformations (e.g., A-ring Reduction, C4-5 Double Bond)

Unlike testosterone (B1683101), this compound is resistant to 5a-reduction. wikipedia.orgresearchgate.net This is a significant metabolic feature, as 5a-reduction of testosterone to dihydrotestosterone (B1667394) (DHT) amplifies its androgenic effects in tissues like the prostate. nih.gov The inability of this compound to undergo this conversion suggests a different profile of androgenic activity. nih.govnih.gov However, reductive metabolism does occur in other parts of the molecule. For instance, in rat liver incubations, the formation of 7a-methyl-5ß-estrane-3,17ß-diol has been observed, indicating the reduction of the A-ring and the 3-keto group. nih.gov

Formation of Key Metabolites in Experimental Systems

In vitro studies with rat liver have been instrumental in identifying the primary metabolites of this compound. After a 30-minute incubation, approximately 85% of the parent compound was recovered, with the remaining portion converted into several key metabolites. nih.gov

The main metabolites identified in these experimental systems include:

7a-methyl-estr-4-ene-3,17-dione : An oxidized metabolite. nih.gov

7a-methyl-5ß-estrane-3,17ß-diol : A reduced metabolite. nih.gov

7a-methyl-3-oxo-estr-4-ene-16,17ß-diol : A hydroxylated metabolite. nih.gov

7a-methylestradiol : An aromatized metabolite. wikipedia.orgnih.gov

Phase II Metabolic Reactions in Experimental Models (e.g., Glucuronidation, Sulfation)

While detailed studies on Phase II metabolism in non-human experimental models are less extensively documented in the provided search results, it is a common pathway for steroid elimination. For many steroids, including metabolites of other 19-norsteroids, conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) is a critical step that increases water solubility and facilitates urinary and biliary excretion. For instance, the metabolites of the related compound nandrolone (B1676933) are known to be excreted as conjugates. wikipedia.org In studies of other synthetic steroids like oxabolone, hydrolysis by ß-glucuronidase is a standard step in sample preparation for detecting metabolites, indicating that glucuronide conjugates are formed. dshs-koeln.de This suggests that the hydroxylated and reduced metabolites of this compound are also likely to undergo glucuronidation and/or sulfation before excretion.

Species-Specific Metabolic Differences in Non-Human Models

Metabolic studies have revealed species-specific differences in the handling of this compound. In Sprague-Dawley rats, the compound is metabolized in the liver, but not perceptibly in the prostate or epididymis. nih.govresearchgate.net In these rats, radioactivity from labeled this compound was excreted in roughly equal amounts in urine and feces within 30 hours. researchgate.net In contrast, pharmacokinetic studies in cynomolgus monkeys showed a much faster metabolic clearance rate for this compound compared to testosterone. nih.gov This rapid clearance was partly attributed to the fact that, unlike testosterone, this compound does not bind to sex hormone-binding globulin (SHBG). nih.gov Furthermore, in vitro studies have utilized equine models to investigate the metabolism of Trestolone (B1663297), highlighting the interest in its effects across different species, particularly in the context of sports. researchgate.net

Metabolite Identification and Structural Elucidation in Research

The identification and structural elucidation of this compound metabolites have been achieved through a combination of analytical techniques. In early studies, thin-layer chromatography (TLC) was used to separate metabolites, and their identities were confirmed through derivatization and comparison with reference standards. nih.gov More advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been crucial for the separation and identification of metabolites in various biological matrices. nih.govnih.gov For example, HPLC with UV detection was used to monitor the conversion of this compound to 7a-methylestradiol. nih.gov The structural confirmation of synthesized metabolites often involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to provide unequivocal evidence of their chemical structures. wada-ama.org These analytical methods are fundamental in building a comprehensive picture of the metabolic fate of this compound in experimental models.

Structure Activity Relationship Sar Analysis of 19 nor 7a Methyltestosterone

Influence of the 7α-Methyl Group on Receptor Selectivity and Enzyme Resistance

The introduction of a methyl group at the 7α-position of the 19-nortestosterone backbone is a critical modification that profoundly influences the compound's biological activity. This structural alteration enhances its resistance to enzymatic degradation and modulates its binding affinity to the androgen receptor (AR).

One of the most significant consequences of 7α-methylation is the steric hindrance it provides against the action of the 5α-reductase enzyme. researchgate.netoup.comdeepdyve.comresearchgate.netnih.govresearchgate.netresearchgate.netoup.comresearchgate.net This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate gland. By resisting this conversion, 19-Nor-7α-methyltestosterone exhibits reduced androgenic activity in these target tissues, a property often referred to as "prostate-sparing." researchgate.netresearchgate.netresearchgate.netresearchgate.net This resistance means that the biological activity of 19-Nor-7α-methyltestosterone is not amplified in tissues with high 5α-reductase activity, unlike testosterone. nih.gov

While resistant to 5α-reductase, 19-Nor-7α-methyltestosterone can serve as a substrate for the aromatase enzyme, leading to its conversion to 7α-methyl-estradiol. oup.comresearchgate.netresearchgate.netnih.govoup.com However, the rate of aromatization of 19-norandrogens, including 19-Nor-7α-methyltestosterone, is generally slower and less efficient compared to C19 androgens like testosterone. nih.gov The resulting estrogenic metabolite, 7α-methyl-estradiol, is potent and can activate both estrogen receptor subtypes, α and β, with an efficiency similar to estradiol (B170435). nih.gov

The 7α-methyl group also enhances the binding affinity of the compound to the androgen receptor. researchgate.netresearchgate.net This increased affinity contributes to its high anabolic and androgenic potency. researchgate.net Studies have shown a good correlation between the binding affinity to the AR and the in vitro bioactivity of 7α-substituted androgens. researchgate.net For instance, 19-Nor-7α-methyltestosterone is approximately ten times more potent than testosterone in anabolic bioassays. oup.comnih.gov

Role of the 19-Nor Structure on Steroid Activity Profile

The "19-nor" designation signifies the absence of the methyl group at the C19 position of the steroid nucleus, a feature that distinguishes this class of androgens from testosterone and its derivatives. researchgate.netdrugbank.com This modification significantly impacts the steroid's three-dimensional structure and its biological activity.

Removal of the C19-methyl group results in a more planar molecular structure, which has been shown to improve its binding affinity to the androgen receptor. researchgate.net This enhanced affinity is a key factor contributing to the potent anabolic and androgenic effects of 19-nortestosterone derivatives. researchgate.net

However, the lack of a C19-methyl group can also influence the steroid's interaction with metabolic enzymes. For example, while not completely preventing it, the 19-nor structure appears to partially impede aromatization by human aromatase. nih.gov This can lead to a more favorable anabolic-to-androgenic ratio compared to some other androgens.

Stereochemical Determinants of Biological Potency (e.g., 7α vs. 7β Epimers, C5 Epimerization)

The stereochemistry of the 7-methyl group is a critical determinant of the biological potency of 19-Nor-7α-methyltestosterone. The α-configuration of the methyl group is crucial for its high androgenic potency. researchgate.net

Studies comparing the 7α- and 7β-epimers have demonstrated that the 7α-methyl derivative possesses significantly higher binding affinity for the androgen receptor. researchgate.net Substitution at the 7β-position leads to a substantial decrease in binding affinity, with one report noting an eight-fold reduction compared to the 7α-methyl derivative. researchgate.net This suggests that the conformational changes induced by the 7α-methylation are specific and essential for optimal receptor binding. researchgate.net

The potential for C5 epimerization, the conversion from the 5α to the 5β configuration, can also influence biological activity. However, the 7α-methyl group in 19-Nor-7α-methyltestosterone makes it resistant to 5α-reduction. researchgate.net The 5α-reduced metabolite of 19-Nor-7α-methyltestosterone has a low binding affinity for the androgen receptor and exhibits only slight stimulatory effects on tissues like the prostate and muscle. researchgate.net

The following table summarizes the relative binding affinities and potencies of different androgens, highlighting the importance of the 7α-methyl group and the 19-nor structure.

CompoundRelative Binding Affinity to ARRelative Anabolic PotencyRelative Androgenic Potency
Testosterone 100100100
19-Nortestosterone Higher than TestosteroneHigher than TestosteroneLower in vivo due to 5α-reduction
19-Nor-7α-methyltestosterone Higher than Testosterone & 19-NT~10x Testosterone~4x Testosterone (prostate)
19-Nor-7β-methyltestosterone ~8-fold lower than 7α-epimerLower than 7α-epimerLower than 7α-epimer

This table is a representation based on findings from multiple sources and is intended for comparative purposes. Actual values may vary depending on the specific assay and conditions.

Theoretical Considerations and Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. researchgate.netnih.govnih.govnih.gov These approaches have been applied to the 19-nortestosterone family of steroids to understand the molecular features that influence their anabolic and androgenic activities. researchgate.netnih.gov

QSAR studies on 19-nortestosterone derivatives have indicated that the electronic properties of these molecules have a significant relationship with their observed biological activities. nih.gov Descriptors such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, chemical potential, and the net charge of different carbon atoms in the steroid nucleus have been shown to be key factors in the interaction of these steroids with the androgen receptor binding site. nih.gov

For instance, one QSAR study predicted that 7α-methyl-17β-acetoxy-estr-4-en-3-one, a derivative of 19-Nor-7α-methyltestosterone, would have the lowest anabolic-androgenic ratio among the studied compounds. nih.gov Such studies can be valuable in the design and prediction of the activity of new steroid derivatives. nih.gov

While specific QSAR models exclusively for 19-Nor-7α-methyltestosterone are not extensively detailed in the provided search results, the general principles derived from studies on related compounds are applicable. The addition of the 7α-methyl group and the absence of the C19-methyl group create a unique electronic and steric profile that is central to its high potency and receptor selectivity. researchgate.net These structural modifications are the primary drivers of the structure-activity relationships discussed in the preceding sections. Further focused QSAR studies could provide more granular insights into the specific interactions of 19-Nor-7α-methyltestosterone with its biological targets.

Analytical Methodologies for Research and Characterization of 19 nor 7a Methyltestosterone

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 19-Nor-7a-methyltestosterone, enabling its separation from complex mixtures. Both gas and liquid chromatography are routinely utilized, often in tandem with mass spectrometry.

Gas chromatography is a cornerstone for the analysis of anabolic steroids and their metabolites in doping control. nih.gov For the analysis of 19-norsteroids, GC is frequently coupled with mass spectrometry (GC-MS). nih.gov The process typically involves several steps:

Sample Preparation: Urine samples undergo solid-phase extraction, enzymatic hydrolysis to cleave glucuronide conjugates, and liquid-liquid extraction. nih.gov

Derivatization: To enhance volatility and improve chromatographic behavior, steroids are chemically modified, commonly through per-trimethylsilylation. nih.gov A common derivatizing agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). dshs-koeln.de

GC Separation: The derivatized extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.govdshs-koeln.de

GC methods are highly specific and can be used for routine confirmation of 19-nortestosterone administration. researchgate.net For instance, a typical GC-MS analysis might employ a capillary column with a programmed temperature gradient to achieve separation. dshs-koeln.de

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of anabolic steroids. It is particularly useful for separating mixtures of steroids that may be difficult to resolve by GC. In some methodologies, HPLC is used as a purification step. For example, semi-preparative HPLC has been used to purify synthesized steroid reference standards. mdpi.com In such applications, a C18 column is often employed with an isocratic elution using a mobile phase like acetonitrile (B52724) and water, and detection is carried out using a UV detector. mdpi.com

High-performance thin-layer chromatography (HPTLC) has also been developed for the simultaneous determination of multiple anabolic steroids in dietary supplements. nih.govnih.gov This method involves spotting sample extracts on silica (B1680970) gel plates and developing them with specific solvent systems to separate the different steroids. nih.govnih.gov Densitometric scanning is then used for quantification. nih.govnih.gov

When reference standards of this compound or its metabolites are not commercially available, they must be synthesized and purified. Preparative chromatography is the key technique for isolating and purifying these compounds in sufficient quantities for use as standards in analytical methods. mdpi.com This can involve column chromatography using silica gel, followed by fractionation with HPLC to achieve high purity. mdpi.com The purity of the final product is critical for its use as a reference material in quantitative analyses. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound and its metabolites. It is almost always coupled with a chromatographic separation technique.

The combination of gas chromatography with mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of steroids in biological samples. nih.govdshs-koeln.de

GC-MS: In GC-MS, after separation by GC, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are detected by the mass spectrometer. researchgate.net The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for the compound. GC-MS is widely used in anti-doping laboratories for screening and confirming the presence of prohibited substances. dshs-koeln.demdpi.com For quantitative purposes, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte. dshs-koeln.de High-resolution mass spectrometry (HRMS) can also be employed for more precise mass measurements, which aids in confirming the elemental composition of the detected compounds. dshs-koeln.de

LC-MS/MS: LC-MS/MS is a highly sensitive and specific technique used for both identification and quantification. nih.gov It is particularly valuable for analyzing less volatile or thermally labile compounds that are not well-suited for GC analysis. A new sensitive LC-MS method has been developed for controlling the purity of synthesized steroid glucuronide conjugates and for characterizing enzyme kinetics. acs.org Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which provides a high degree of structural information and specificity. dshs-koeln.de

Studies on the metabolism of 17α-methyl steroids often use GC-MS/MS to identify novel metabolites. dshs-koeln.de For example, after administration of methyltestosterone (B1676486), urinary metabolites are identified as their trimethylsilyl (B98337) (TMS) derivatives. mdpi.com The mass spectra of these derivatives provide key structural information. mdpi.com

Analytical TechniqueApplicationKey Features
GC-MS Routine screening and confirmation of anabolic steroids and their metabolites in urine. nih.govdshs-koeln.deRequires derivatization; provides characteristic fragmentation patterns for identification. nih.govresearchgate.net
GC-HRMS High-precision mass measurements for unambiguous formula determination. dshs-koeln.deOffers higher specificity than low-resolution MS. dshs-koeln.de
LC-MS/MS Quantification and identification of steroids, including less volatile metabolites. nih.govacs.orgHigh sensitivity and selectivity; suitable for a wide range of compounds. nih.govacs.org

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, UV-Vis)

While chromatography and mass spectrometry are the workhorses of steroid analysis, spectroscopic techniques provide definitive structural information, especially for newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of steroid molecules. acs.org NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its stereochemistry. The chemical shifts and coupling constants of the protons and carbons in the molecule are compared with those of known compounds to confirm the structure. The stereochemistry of some steroids has been established by reduction to known 7-methyl compounds and confirmed by NMR data. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC for the detection and quantification of steroids. mdpi.com Many steroids possess a chromophore, such as an α,β-unsaturated ketone, which absorbs UV light at a specific wavelength. mdpi.com This property is exploited in HPLC systems equipped with a UV detector. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and robust detection method.

Raman Spectroscopy: Chemical imaging techniques, such as Raman spectroscopy, can be used as a non-destructive first step in the analysis of unknown samples, such as counterfeit tablets. sante.fr Raman spectroscopy can identify active pharmaceutical ingredients and excipients within a formulation. sante.fr

The combination of these analytical methodologies provides a comprehensive toolkit for the research and characterization of this compound, ensuring accurate identification, structural elucidation, and quantification.

In Vitro Bioassays for Receptor Activity Profiling in Research

In vitro bioassays are fundamental tools for characterizing the pharmacological profile of synthetic steroids like this compound, also known as 7α-methyl-19-nortestosterone (MENT). wikipedia.org These assays allow researchers to investigate the compound's interaction with specific cellular receptors, providing insights into its potential biological activities without the complexities of a whole-organism system. The primary methods used for profiling this compound's receptor activity include competitive binding assays and reporter gene transactivation assays. nih.govnih.govoup.com

Androgen Receptor (AR) Activity

A significant focus of in vitro research has been to quantify the potent androgenic nature of this compound. nih.govoup.com Studies consistently show that it is a powerful agonist of the androgen receptor (AR). oup.com

Transactivation assays are commonly employed to measure the functional ability of the compound to activate the AR and initiate gene transcription. In one such study using CV-1 cells co-transfected with a rat AR expression plasmid and a reporter gene, this compound was found to be the most potent androgen tested, followed by dihydrotestosterone (B1667394) (DHT), 19-nortestosterone (19-NT), and testosterone (B1683101) (T). nih.gov The androgenic response was confirmed to be specific to the AR, as it could be inhibited by the antiandrogen hydroxyflutamide. nih.gov

Another widely used method is the AR CALUX (Chemically Activated Luciferase Expression) bioassay, which utilizes a human osteosarcoma cell line (U2-OS) stably transfected with the human AR and a luciferase reporter gene. oup.com In this system, this compound demonstrated a more potent activation of the AR than even DHT, which is a highly potent endogenous androgen. oup.comkjsm.org The high potency of this compound is primarily attributed to its high binding affinity for the androgen receptor. nih.gov

CompoundRelative Potency (AR Activation)Bioassay System
This compound (MENT) Most potentCV-1 cells with CAT reporter nih.gov
Dihydrotestosterone (DHT)Less potent than MENTCV-1 cells with CAT reporter nih.gov
19-Nortestosterone (19-NT)Less potent than DHTCV-1 cells with CAT reporter nih.gov
Testosterone (T)Less potent than 19-NTCV-1 cells with CAT reporter nih.gov

A separate study using transactivation assays confirmed these findings, showing that this compound was approximately ten times more potent than testosterone and dihydrotestosterone in activating AR-driven gene expression. nih.govbioscientifica.com

Progesterone (B1679170) Receptor (PGR) Activity

In addition to its strong androgenic effects, this compound is known to bind to the progesterone receptor (PGR) and exhibit progestational activity. nih.govmdpi.com Transactivation assays have been used to evaluate its ability to activate PGR-mediated gene transcription. Research has shown that this compound is as efficient as progesterone in activating the progesterone receptor. nih.govbioscientifica.com This dual activity at both androgen and progesterone receptors is a key characteristic of this compound. mdpi.com

CompoundRelative Potency (PGR Activation)Bioassay System
This compound (MENT) As efficient as ProgesteroneTransactivation Assay nih.govbioscientifica.com
ProgesteroneReference compoundTransactivation Assay nih.govbioscientifica.com

Estrogen Receptor (ER) Activity via Aromatization

While this compound itself does not directly bind to estrogen receptors, it can be enzymatically converted to an estrogenic metabolite. nih.gov In vitro studies using human placental microsomes, a source of the aromatase enzyme, have demonstrated that this compound undergoes aromatization to form its corresponding estrogen, 7α-methyl-estradiol (MeE2). bioscientifica.comnih.gov

To confirm the estrogenic activity of this metabolite, researchers used competitive binding assays with rat uterine cytosol, which contains estrogen receptors (ER). nih.gov The extracts from the aromatase reaction showed competitive inhibition of radiolabeled estradiol (B170435) binding to the ER. nih.gov Furthermore, the isolated radioactive metabolite, 7α-methyl-estradiol, demonstrated specific binding to the ER, which could be displaced by estradiol. nih.gov

Subsequent transactivation assays investigated the activity of 7α-methyl-estradiol on both estrogen receptor subtypes, ERα and ERβ. The results indicated that 7α-methyl-estradiol is a potent estrogen, displaying an efficiency similar to the natural estrogen, estradiol (E2), in activating both receptor subtypes. nih.govbioscientifica.com

Q & A

Q. What experimental methodologies are recommended for synthesizing 19-Nor-7a-methyltestosterone with high purity?

Synthesis protocols should outline precursor selection (e.g., 19-norandrostenedione derivatives), reaction conditions (temperature, catalysts), and purification steps (chromatography, recrystallization). Purity validation requires HPLC (>98% purity) and mass spectrometry (MS) to confirm molecular integrity . Structural confirmation via 1^1H/13^13C NMR is critical to distinguish stereoisomers, particularly at the 7a-methyl position .

Q. How can researchers design in vitro assays to assess this compound’s androgen receptor (AR) binding affinity?

Use competitive binding assays with radiolabeled ligands (e.g., 3^3H-DHT) in AR-transfected cell lines. Normalize results against reference agonists (e.g., testosterone) and include negative controls (vehicle-only) to mitigate nonspecific binding. Dose-response curves and IC50_{50} calculations should adhere to OECD guidelines for reproducibility .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D3_3-19-Nor-7a-methyltestosterone) ensures precision in plasma/tissue samples. Validate methods per FDA bioanalytical guidelines, including recovery rates (≥85%) and matrix effects (<15% variability) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data between rodent and primate models?

Conduct interspecies comparative studies with matched dosing regimens (mg/kg) and sampling intervals. Analyze metabolic pathways via hepatic microsomal assays to identify species-specific cytochrome P450 isoforms responsible for disparities in half-life or bioavailability. Use allometric scaling to extrapolate human-relevant parameters .

Q. What strategies are recommended for elucidating this compound’s structure-activity relationship (SAR) at the 7a-methyl position?

Synthesize analogs with modified methyl group configurations (e.g., 7β-methyl or demethylated variants) and test AR activation in reporter gene assays. Pair computational modeling (molecular docking with AR-LBD) with crystallographic data to map steric and electronic interactions. Compare results with structurally related compounds like mibolerone (7α,17α-dimethyl-19-nortestosterone) to identify SAR trends .

Q. How can long-term studies evaluate this compound’s impact on endocrine homeostasis?

Design 6-month rodent trials with endpoints including serum hormone levels (LH, FSH), organ weights (prostate, testes), and histopathology. Incorporate recovery phases to assess reversibility. Use RNA-seq to profile hypothalamic-pituitary-gonadal axis genes and mitigate confounding factors via pair-fed controls .

Q. What methodologies address conflicting data on this compound’s selectivity for AR versus progesterone receptors (PR)?

Perform cross-reactivity screens using PR/AR/GR-transfected cells. Apply Schild analysis to quantify selectivity ratios (AR:PR ≥ 100:1 for high specificity). Validate findings with gene knockout models (e.g., AR/^{-/-}) to isolate receptor-mediated effects .

Q. How should researchers investigate synergistic effects of this compound with other anabolic-androgenic steroids (AAS)?

Use factorial design experiments to test combinations (e.g., with nandrolone or trenbolone). Measure muscle hypertrophy (via myofiber cross-sectional area) and hepatic stress markers (ALT, AST). Apply isobolographic analysis to distinguish additive vs. synergistic interactions .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in this compound research?

Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for archiving. Detailed protocols must specify equipment models (e.g., Agilent 1260 HPLC) and software versions (e.g., GraphPad Prism 9.0) .

Q. How can meta-analyses reconcile variability in this compound’s anabolic-to-androgenic ratio across studies?

Aggregate data from peer-reviewed studies using PRISMA guidelines. Stratify by model organism, dosage, and administration route. Apply random-effects models to account for heterogeneity and compute standardized mean differences (SMD) with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.